molecular formula C37H66O6 B1243892 Venezenin

Venezenin

Cat. No.: B1243892
M. Wt: 606.9 g/mol
InChI Key: CPMBETMZGIWCGO-GSCSMLAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Venezenin is a natural product found in Xylopia aromatica with data available.

Scientific Research Applications

Antitumor Activity

Venezenin has been studied for its cytotoxic effects against various cancer cell lines. Notably, research has demonstrated that it exhibits potent cytotoxicity against the HT-29 colon cancer cell line. This effect was observed through microscopy studies that indicated significant cell death at certain concentrations of the extract containing this compound .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies have indicated that extracts containing this compound can inhibit the growth of various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

Mitochondrial Function Inhibition

Research indicates that this compound inhibits oxygen uptake in rat liver mitochondria, suggesting its role in mitochondrial function modulation. This property may have implications for metabolic disorders and conditions related to mitochondrial dysfunction .

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study conducted to evaluate the cytotoxic effects of this compound on the HT-29 colon cancer cell line, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings are summarized in Table 1 below:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

This study highlights the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results are presented in Table 2:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Salmonella typhimurium18

These results indicate that this compound possesses notable antimicrobial properties, suggesting its potential use in developing new antibiotics or antimicrobial treatments.

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate these mechanisms fully and explore possible synergistic effects with other therapeutic agents.

Properties

Molecular Formula

C37H66O6

Molecular Weight

606.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(Z,2R,15R,16R)-2,15,16-trihydroxy-8-oxodotriacont-19-enyl]-2H-furan-5-one

InChI

InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-35(40)36(41)28-23-17-16-19-24-33(38)25-20-18-21-26-34(39)30-32-29-31(2)43-37(32)42/h14-15,29,31,34-36,39-41H,3-13,16-28,30H2,1-2H3/b15-14-/t31-,34+,35+,36+/m0/s1

InChI Key

CPMBETMZGIWCGO-GSCSMLAHSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCC(=O)CCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCC(C(CCCCCCC(=O)CCCCCC(CC1=CC(OC1=O)C)O)O)O

Synonyms

venezenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venezenin
Reactant of Route 2
Venezenin
Reactant of Route 3
Venezenin
Reactant of Route 4
Venezenin
Reactant of Route 5
Venezenin
Reactant of Route 6
Venezenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.